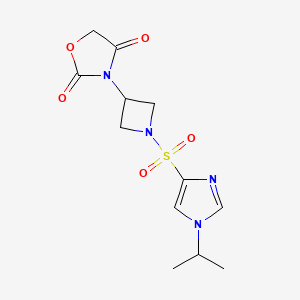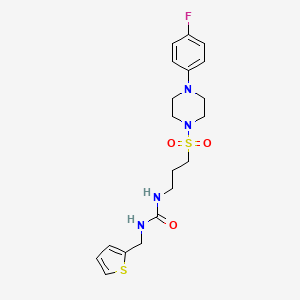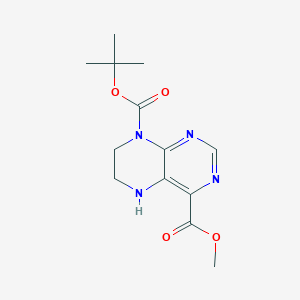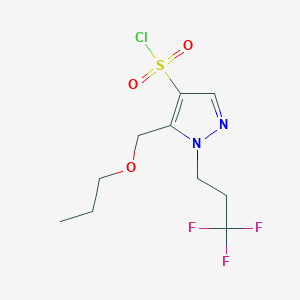
Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
Indoles, including “Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate”, are synthesized using various methods . For instance, 4,5,6,7-Tetrahydroindoles, due to their easy aromatization, are good intermediates to synthesize indoles .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indoles undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Indoles are physically crystalline and colorless in nature with specific odors . They are important heterocyclic compounds having broad-spectrum biological activities .Wissenschaftliche Forschungsanwendungen
Synthesis and Conformational Studies
Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its derivatives are primarily used in the synthesis of conformationally constrained tryptophan analogues. These compounds have been designed for peptide and peptoid conformation elucidation studies. The unique structure of these derivatives, which includes a ring that bridges the α-carbon and the 4-position of the indole ring, limits the side chain's conformational flexibility while keeping the amine and carboxylic acid groups available for further derivatization (Horwell et al., 1994).
Catalytic Amination Procedures
The compound has also been utilized in the synthesis of various N-alkylated and N-arylated derivatives of methyl 1 H-indole-3-carboxylate. This process involves Ullmann-type intramolecular arylamination using a CuI-K3PO4-DMF system, which can be performed under mild conditions in an air atmosphere, demonstrating good to high yields (Melkonyan et al., 2008).
Formation of Pyrimido[5,4-b]indole Derivatives
Reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to the formation of 5H-pyrimido[5,4-b]indole derivatives. This indicates its role in facilitating complex organic reactions and contributing to the synthesis of specialized organic compounds (Shestakov et al., 2009).
Spectroscopic Probes for Protein Interactions
Compounds like indo-1, which are structurally related to methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, serve as sensitive spectral indicators for specific interactions, such as with Zn2+ in proteins. This highlights the potential application of these compounds in biochemical and biophysical research to study protein interactions and dynamics (Jefferson et al., 1990).
Fluorescence Studies
Ester-derivatized indoles, which are related to the compound , have been used as site-specific biological probes. Their emission characteristics in different solvents indicate potential applications as fluorescent probes for studying local protein environments. This demonstrates the versatility of indole derivatives in fluorescence and spectroscopy-based research (Huang et al., 2018).
Wirkmechanismus
Target of Action
Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that this compound may have similar effects .
Eigenschaften
IUPAC Name |
methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h12H,2-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOSYEADTSLZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2973890.png)

![Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2973893.png)
![1-methyl-4-[(Z)-3-(4-methylphenyl)-2-phenylsulfanylprop-1-enyl]benzene](/img/structure/B2973894.png)
![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2973900.png)


![{6-Oxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B2973905.png)


![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2973909.png)